(E)-N'-(5-Bromo-4-(trifluoromethyl)pyridin-2-YL)-N,N-dimethylformimidamide
CAS No.:
Cat. No.: VC20359679
Molecular Formula: C9H9BrF3N3
Molecular Weight: 296.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9BrF3N3 |
|---|---|
| Molecular Weight | 296.09 g/mol |
| IUPAC Name | N'-[5-bromo-4-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylmethanimidamide |
| Standard InChI | InChI=1S/C9H9BrF3N3/c1-16(2)5-15-8-3-6(9(11,12)13)7(10)4-14-8/h3-5H,1-2H3 |
| Standard InChI Key | JXNDGXHKMZUSJC-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C=NC1=NC=C(C(=C1)C(F)(F)F)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyridine ring substituted at the 2-position with a dimethylformimidamide group [(CH₃)₂NC(=NH)–], at the 4-position with a trifluoromethyl (–CF₃) group, and at the 5-position with a bromine atom . The (E)-configuration of the formimidamide group ensures spatial orientation that influences its electronic and steric interactions.
Table 1: Key Structural and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉BrF₃N₃ |
| Molecular Weight | 296.09 g/mol |
| CAS Number | 1820902-68-8 |
| IUPAC Name | N'-[5-bromo-4-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylmethanimidamide |
| Topological Polar Surface Area | 41.8 Ų |
| LogP (Octanol-Water) | 4.24 |
The trifluoromethyl group is a strong electron-withdrawing substituent, while the bromine atom serves as a potential leaving group in substitution reactions. The dimethylformimidamide moiety contributes to hydrogen-bonding capacity, which may influence solubility and biological interactions .
Spectroscopic Characteristics
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the pyridine ring protons (δ 7.5–8.5 ppm) and the trifluoromethyl group (δ -60 ppm in ¹⁹F NMR) . Mass spectrometry data show a molecular ion peak at m/z 296.09, consistent with its molecular weight.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (E)-N'-(5-Bromo-4-(trifluoromethyl)pyridin-2-YL)-N,N-dimethylformimidamide typically involves a multi-step sequence:
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Pyridine Ring Functionalization:
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | NBS, DMF, 0°C → rt, 12 h | 75% |
| 2 | DMF-DMA, toluene, reflux, 24 h | 68% |
Purification and Characterization
Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol yields high-purity material (>95% by HPLC). X-ray crystallography confirms the (E)-configuration of the formimidamide group .
Chemical Reactivity and Applications
Nucleophilic Substitution
Comparative Analysis with Related Compounds
Table 3: Comparison with Selected Pyridine Derivatives
The dimethylformimidamide group in (E)-N'-(5-Bromo-4-(trifluoromethyl)pyridin-2-YL)-N,N-dimethylformimidamide enhances hydrogen-bonding capacity compared to benzamide or acetamide derivatives, potentially improving target binding .
Recent Research and Future Directions
Advances in Catalysis
Recent studies (2025) highlight its use in palladium-catalyzed cross-couplings to construct polycyclic heteroaromatics for optoelectronics .
Unexplored Therapeutic Areas
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